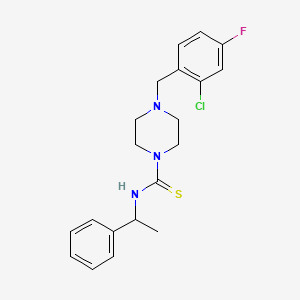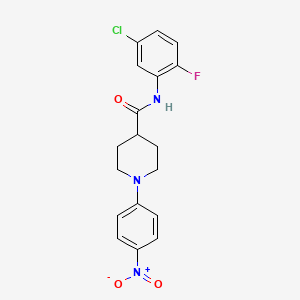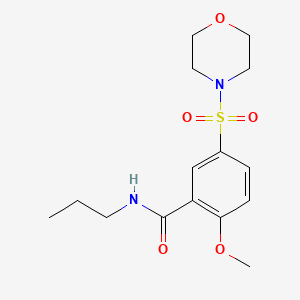
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
Mecanismo De Acción
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. The B-cell receptor signaling pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system. BTK is involved in the activation of downstream signaling pathways, which ultimately lead to the survival and proliferation of cancer cells. By inhibiting BTK, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival (4).
Biochemical and Physiological Effects:
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inhibiting cancer cell growth and survival, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis (programmed cell death) in cancer cells (5). 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to enhance the activity of immune cells, such as T-cells, which play a critical role in the immune response against cancer (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution (7). However, one of the limitations of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is its potential for drug resistance, which has been observed in some preclinical models of cancer (8).
Direcciones Futuras
For the development of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide include combination therapy and the development for the treatment of other types of cancer.
Aplicaciones Científicas De Investigación
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway (2). 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy (3).
Propiedades
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-(1-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3S/c1-15(16-5-3-2-4-6-16)23-20(26)25-11-9-24(10-12-25)14-17-7-8-18(22)13-19(17)21/h2-8,13,15H,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAATMVFBOMCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4773660.png)
![N-benzyl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4773678.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4773680.png)
![3-[(4-ethoxy-3-nitrobenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4773684.png)
![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4773687.png)

![5-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4773706.png)
![N-cyclopentyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4773715.png)
![7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773729.png)
![N-methyl-2-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4773731.png)
![1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4773734.png)